molecular formula C9H8ClFO2 B1401210 4-Chloro-3-ethoxy-2-fluorobenzaldehyde CAS No. 1323966-27-3

4-Chloro-3-ethoxy-2-fluorobenzaldehyde

Cat. No. B1401210
M. Wt: 202.61 g/mol
InChI Key: UHWKSKYUNZUQFC-UHFFFAOYSA-N
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Description

4-Chloro-3-ethoxy-2-fluorobenzaldehyde is a chemical compound with the molecular formula C9H8ClFO2 . It has a molecular weight of 202.61 . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 4-Chloro-3-ethoxy-2-fluorobenzaldehyde is 1S/C9H8ClFO2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-5H,2H2,1H3 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

4-Chloro-3-ethoxy-2-fluorobenzaldehyde is a liquid . It has a molecular weight of 202.61 .

Scientific Research Applications

Synthesis and Material Development

4-Chloro-3-ethoxy-2-fluorobenzaldehyde is a versatile compound used in the synthesis of various chemicals. It serves as a key intermediate in the preparation of herbicides, showcasing its utility in agricultural chemical development (Zhou Yu, 2002). Additionally, its derivative, 4-fluorobenzaldehyde, is employed in producing 2-(4-fluorophenyl)thiazolidin-4-one derivatives, which possess promising antioxidant activity, indicating its potential in the field of pharmaceuticals and health (Ahmed O. H. El Nezhawy et al., 2009).

Polymer Synthesis and Characterization

The compound is instrumental in synthesizing bis-aldehyde monomers like 4-(4′-formyl-phenoxy)benzaldehyde and its derivatives. These monomers are further polymerized to form poly(azomethine)s, which are then evaluated for their physicochemical properties, revealing their significance in materials science and engineering (A. Hafeez et al., 2019).

Structural and Spectroscopic Analysis

4-Chloro-3-ethoxy-2-fluorobenzaldehyde has been a subject of extensive structural analysis. Studies using techniques like X-ray diffraction, FT-IR, and Raman have characterized its structure, providing valuable insights into its molecular properties. This research is foundational in understanding the compound's chemical behavior and potential applications in various scientific domains (C. Parlak et al., 2014).

Fluorobenzaldehyde Synthesis

Safety And Hazards

The safety data sheet for 4-Chloro-3-ethoxy-2-fluorobenzaldehyde indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .

properties

IUPAC Name

4-chloro-3-ethoxy-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWKSKYUNZUQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-ethoxy-2-fluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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